N-methyl-N-[3-(2-methylimidazol-1-yl)propyl]-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine
Description
N-methyl-N-[3-(2-methylimidazol-1-yl)propyl]-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring substituted with a trifluoromethyl group and an imidazole moiety, which contribute to its unique chemical properties.
Properties
IUPAC Name |
N-methyl-N-[3-(2-methylimidazol-1-yl)propyl]-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27F3N4/c1-16-24-10-15-26(16)12-5-11-25(2)17-8-13-27(14-9-17)19-7-4-3-6-18(19)20(21,22)23/h3-4,6-7,10,15,17H,5,8-9,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFAQEMSXKFBPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCCN(C)C2CCN(CC2)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[3-(2-methylimidazol-1-yl)propyl]-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate amine and ketone precursors.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Attachment of the imidazole moiety: This can be done through a nucleophilic substitution reaction where the imidazole ring is introduced to the piperidine scaffold.
N-methylation: The final step involves methylation of the nitrogen atom using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[3-(2-methylimidazol-1-yl)propyl]-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide or electrophilic substitution using halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazole or piperidine derivatives.
Scientific Research Applications
N-methyl-N-[3-(2-methylimidazol-1-yl)propyl]-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-methyl-N-[3-(2-methylimidazol-1-yl)propyl]-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s imidazole moiety can interact with histidine residues in proteins, while the trifluoromethyl group can enhance its binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-methyl-N-[3-(2-methylimidazol-1-yl)propyl]-1-[2-(trifluoromethyl)phenyl]piperidine
- **N-methyl-N-[3-(2-methylimidazol-1-yl)propyl]-1-[2-(trifluoromethyl)phenyl]piperidin-4-ol
Uniqueness
N-methyl-N-[3-(2-methylimidazol-1-yl)propyl]-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the imidazole moiety provides potential for specific interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
